molecular formula C23H22ClN3O6 B2692264 Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-26-7

Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2692264
CAS No.: 899733-26-7
M. Wt: 471.89
InChI Key: HZLVWNKLNLWWGF-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound featuring a dihydropyridazine core substituted with a 2-chlorophenyl group, an ethoxy-linked amide moiety (attached to a 2-methoxy-5-methylphenyl ring), and an ester group. The compound’s complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., using SHELX software for structural refinement ), to confirm its conformation and stereochemistry.

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O6/c1-4-32-23(30)22-19(12-21(29)27(26-22)17-8-6-5-7-15(17)24)33-13-20(28)25-16-11-14(2)9-10-18(16)31-3/h5-12H,4,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLVWNKLNLWWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of heterocyclic molecules with pyridazine or benzodiazepine cores. Below is a detailed comparison with two analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Safety Data
Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate Not explicitly provided ~463.8 (estimated) Dihydropyridazine, chlorophenyl, ester, amide, methoxy, methyl No direct data; inferred precautions include standard lab safety protocols
Ethyl 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate C₁₈H₁₄Cl₂N₂O₃ 377.22 Benzodiazepine, chlorophenyl, ester, ketone Hazardous; requires skin/eye rinsing, medical consultation if ingested
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate C₁₀H₁₀ClN₅O₂ 267.67 Pyridazine, chloropyridazinyl, amino pyrazole, ester No direct data; likely requires handling under inert conditions

Structural and Functional Differences

Core Heterocycle: The target compound features a 1,6-dihydropyridazine ring, which is partially unsaturated, compared to the fully saturated benzodiazepine core in the analog from . Dihydropyridazines are less common in pharmaceuticals but are explored for their electron-deficient properties, which enhance reactivity in drug design .

The amino pyrazole group in ’s compound provides nucleophilic sites for further functionalization, a feature absent in the target compound .

Safety and Handling :

  • The benzodiazepine analog () has explicit safety protocols due to its hazardous nature, including skin/eye exposure management . The target compound’s safety profile remains uncharacterized but likely demands similar precautions given structural parallels.

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